4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
Description
4-(4-Aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a central pyrazolone ring substituted with a cyclohexyl group at position 5 and a 4-aminobutyl chain at position 2. The aminobutyl substituent introduces a flexible aliphatic amine moiety, which may enhance solubility and intermolecular interactions, while the cyclohexyl group contributes steric bulk and lipophilicity. Structural elucidation of such compounds typically employs X-ray crystallography (e.g., Bruker APEX-II CCD diffractometers) and computational methods like density functional theory (DFT) to validate geometry and electronic properties .
Properties
IUPAC Name |
4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c14-9-5-4-8-11-12(15-16-13(11)17)10-6-2-1-3-7-10/h10H,1-9,14H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUULXSMDZCONNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=O)NN2)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization for Pyrazolone Ring Formation
The pyrazolone core is typically synthesized via cyclization of hydrazine derivatives with β-keto esters or analogous carbonyl-containing precursors. A representative protocol involves:
-
Hydrazine Condensation : Reacting hydrazine hydrate with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone.
-
Cyclohexyl Group Introduction : Alkylation of the hydrazone intermediate with cyclohexyl bromide using potassium carbonate as a base in dimethylformamide (DMF) at 80°C.
-
Aminobutyl Chain Attachment : Nucleophilic substitution of the alkylated intermediate with 4-bromobutylamine in refluxing ethanol, facilitated by triethylamine.
Critical Parameters :
-
Temperature control during cyclization (60–80°C) minimizes side reactions.
-
Stoichiometric excess of cyclohexyl bromide (1.2 equiv) ensures complete alkylation.
Modern Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. For example, a patented method reduced the cyclization step from 12 hours to 30 minutes by employing microwave conditions (150°C, 300 W). This approach also improved yield reproducibility (78–82%) compared to conventional heating.
Catalytic Asymmetric Alkylation
Recent advances employ chiral catalysts for enantioselective synthesis. A palladium-catalyzed asymmetric alkylation using Josiphos ligands achieved 92% enantiomeric excess (ee) for the cyclohexyl-substituted intermediate.
Industrial Production Techniques
Continuous Flow Reactor Systems
Large-scale production utilizes continuous flow reactors to enhance heat transfer and mixing efficiency. A patent-described process achieved 85% conversion efficiency by:
-
Pumping reactants through a tubular reactor at 100°C.
-
Implementing in-line IR spectroscopy for real-time monitoring.
Purification Strategies :
-
Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials.
-
Recrystallization : Methanol/water mixtures (3:1 v/v) yield >99% pure product.
Data and Comparative Analysis
Table 1: Comparison of Synthetic Methods
Table 2: Reagent Optimization for Alkylation
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Cyclohexyl Bromide | K₂CO₃ | DMF | 68 |
| Cyclohexyl Iodide | NaH | THF | 74 |
| Cyclohexyl Mesylate | Et₃N | AcCN | 81 |
Challenges and Solutions
Steric Hindrance from Cyclohexyl Group
The bulky cyclohexyl moiety often slows alkylation kinetics. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives, which may exhibit different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrogenated pyrazolone derivatives.
Substitution: Various substituted pyrazolone derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
Analgesic and Anti-inflammatory Properties
The compound exhibits significant analgesic and anti-inflammatory effects. Research indicates that it may inhibit enzymes involved in inflammatory pathways, potentially reducing pain and inflammation. This makes it a candidate for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism through which 4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one exerts its pharmacological effects likely involves:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
- Receptor Modulation : The compound may interact with opioid receptors, contributing to its analgesic effects.
Synthetic Chemistry
Synthesis Routes
The synthesis of this compound typically involves:
- Formation of the Pyrazolone Ring : This is achieved by cyclizing a hydrazine derivative with a β-keto ester.
- Alkylation to Introduce Cyclohexyl Group : Strong bases are used to facilitate this reaction.
- Nucleophilic Substitution for Aminobutyl Chain Addition : This final step completes the synthesis.
Industrial Production Methods
In industrial settings, optimizing these synthetic routes can enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to streamline production processes.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of pyrazolone derivatives:
- A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited notable anti-inflammatory activity in vitro and in vivo models.
- Another research highlighted the compound's potential as a lead molecule for developing new analgesics due to its favorable interaction with pain-related receptors.
Mechanism of Action
The mechanism of action of 4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Modulating Receptors: It may interact with receptors in the nervous system, leading to analgesic effects.
Altering Signal Transduction: The compound can affect signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazolone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogues include:
Key Observations :
- Aromatic vs. Aliphatic Groups : Cyclohexyl (target) and phenyl/chlorophenyl (e.g., ) substituents differ in electronic effects. Chlorophenyl groups enhance electrophilicity and halogen bonding, whereas cyclohexyl increases lipophilicity.
- Heterocyclic Modifications : Pyridinyl () and fluorinated benzylidene () substituents introduce aromaticity and polarity, influencing solubility and receptor affinity.
Computational and Spectroscopic Characterization
- DFT Studies : The target compound’s geometry and electronic properties can be modeled using Gaussian 09 with hybrid functionals (e.g., B3LYP), which incorporate exact exchange for improved thermochemical accuracy . Comparative studies show that substituents like chloro groups () lower HOMO-LUMO gaps, enhancing reactivity .
- X-ray Crystallography : Structures of analogues (e.g., ) are refined using SHELXL , revealing intermolecular hydrogen bonds (N–H···O) that stabilize crystal packing.
Biological Activity
4-(4-Aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone class, which is recognized for its diverse pharmacological properties. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C₁₃H₂₃N₃O
- Molecular Weight: 237.34 g/mol
- CAS Number: 878208-93-6
The compound features a unique cyclohexyl group that may influence its biological interactions and pharmacological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
-
Enzyme Inhibition:
- The compound may inhibit enzymes involved in inflammatory pathways, which can reduce inflammation and pain. This is significant for conditions such as arthritis and other inflammatory diseases.
-
Receptor Modulation:
- It is believed to interact with neurotransmitter receptors in the nervous system, potentially leading to analgesic effects. This suggests a role in pain management therapies.
-
Signal Transduction Alteration:
- The compound can influence cellular signaling pathways, affecting how cells respond to stimuli, which may be beneficial in treating various diseases.
Pharmacological Properties
Research indicates that pyrazolone derivatives exhibit several pharmacological activities:
- Anti-inflammatory: Demonstrated through various in vitro studies where the compound showed significant inhibition of pro-inflammatory cytokines.
- Analgesic: The modulation of pain receptors suggests potential use in pain relief formulations.
- Antimicrobial Activity: Some studies have indicated that related compounds exhibit antimicrobial properties against bacteria and fungi, although specific data on this compound's activity is limited.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(4-Aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one | Structure | Moderate anti-inflammatory |
| 4-(4-Aminobutyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | Structure | Low analgesic effect |
| This compound | Structure | Strong anti-inflammatory and analgesic potential |
The presence of the cyclohexyl group in this compound may enhance its lipophilicity compared to others, potentially improving bioavailability and efficacy.
Case Studies and Research Findings
Numerous studies have explored the biological activities of pyrazolone derivatives. For instance:
- Antimicrobial Studies:
- Inflammatory Response:
Q & A
Q. What are the standard protocols for synthesizing pyrazolone derivatives like 4-(4-aminobutyl)-5-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one?
Pyrazolone derivatives are typically synthesized via condensation reactions using hydrazine derivatives and β-ketoesters or via functionalization of pre-formed pyrazolone scaffolds. For example, Schiff base pyrazolone derivatives are prepared by reacting 4-aminoantipyrine with aromatic aldehydes in methanol under acidic conditions . Single-crystal X-ray diffraction (XRD) is critical for structural confirmation, as demonstrated in studies using Bruker APEX-II CCD diffractometers and CrysAlis PRO software for data processing .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly for the aminobutyl and cyclohexyl groups.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the pyrazolone ring) .
- UV-Vis : Detects π→π* transitions in conjugated systems, useful for tracking electronic properties .
- XRD : Resolves crystal packing and hydrogen-bonding networks, as seen in studies of similar pyrazolone derivatives .
Q. How are crystallization conditions optimized for XRD analysis?
Slow evaporation from polar solvents (e.g., methanol or DMSO) at controlled temperatures (20–30°C) is commonly used. For example, (E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one crystallized optimally at 30°C . High-resolution data collection (Mo/Kα radiation, λ = 0.71073 Å) and SHELXL refinement ensure accuracy .
Q. What computational methods validate the electronic properties of pyrazolone derivatives?
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict molecular geometry, frontier orbitals, and electrostatic potentials. These are cross-validated with experimental XRD data to ensure structural fidelity .
Q. How are substituents like the cyclohexyl group analyzed for steric effects?
Hirshfeld surface analysis and torsional angle measurements from XRD data quantify steric hindrance. For instance, bulky substituents on pyrazolone rings influence crystal packing and intermolecular interactions .
Advanced Research Questions
Q. How can molecular docking predict the bioactivity of this compound against viral targets?
Docking studies (e.g., AutoDock Vina) model interactions between the compound’s functional groups (e.g., aminobutyl chain) and viral protease active sites. Pyrazolone derivatives with hydroxyl and methyl groups showed strong binding to key amino acids (e.g., ASP189 in SARS-CoV-2 Mpro) . Validation includes comparing computed binding energies with in vitro IC₅₀ values.
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Free-energy perturbation (FEP) : Refines docking scores by accounting for solvation and entropy effects.
- Dose-response assays : Validate predicted antiviral/antibacterial activity, as seen in pyrazolone derivatives tested against E. coli and S. aureus .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing cyclohexyl with adamantyl) to test structure-activity relationships .
Q. How is SHELXL employed to refine challenging crystallographic data for this compound?
SHELXL handles high-resolution data and twinned crystals via:
- Twin refinement : For non-merohedral twinning (e.g., using HKLF5 format).
- Hydrogen bonding restraints : Applied when anisotropic displacement parameters (ADPs) are poorly defined .
- Rigid-body refinement : For partial occupancy of flexible groups like the aminobutyl chain .
Q. What experimental designs validate the compound’s cytotoxicity without commercial cell lines?
- Primary cell models : Use human peripheral blood mononuclear cells (PBMCs) for acute toxicity screening.
- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms.
- Comparative studies : Benchmark against known cytotoxic pyrazolone derivatives (e.g., IC₅₀ values for 4-(substituted)-5-methyl-2-phenyl analogs) .
Q. How do solvent effects influence the compound’s stability during long-term storage?
- Accelerated degradation studies : Expose the compound to polar aprotic solvents (DMSO) vs. non-polar (hexane) at 40°C/75% RH for 4 weeks.
- HPLC-MS monitoring : Detects decomposition products (e.g., oxidation of the cyclohexyl group).
- Solid-state stability : XRD confirms crystallinity loss in hygroscopic samples, necessitating desiccant storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
